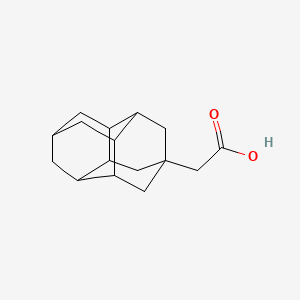![molecular formula C15H20O3 B14323115 [3-(4-Methoxyphenyl)cyclohexyl]acetic acid CAS No. 111946-23-7](/img/structure/B14323115.png)
[3-(4-Methoxyphenyl)cyclohexyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(4-Methoxyphenyl)cyclohexyl]acetic acid: is an organic compound that features a cyclohexyl ring substituted with a methoxyphenyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Methoxyphenyl)cyclohexyl]acetic acid typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 4-methoxybenzene with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction forms the intermediate 3-(4-methoxyphenyl)cyclohexanone.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to form 3-(4-methoxyphenyl)cyclohexanol.
Oxidation: The alcohol is oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(4-Methoxyphenyl)cyclohexyl]acetic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing anti-inflammatory or analgesic agents.
Industry:
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which [3-(4-Methoxyphenyl)cyclohexyl]acetic acid exerts its effects involves interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group can participate in π-π interactions, while the acetic acid moiety can form hydrogen bonds. These interactions can modulate the activity of biological targets, leading to various physiological effects.
Comparison with Similar Compounds
- [3-(4-Methylphenyl)cyclohexyl]acetic acid
- [3-(4-Isopropylphenyl)cyclohexyl]acetic acid
- [3-(4-Chlorophenyl)cyclohexyl]acetic acid
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring (e.g., methoxy, methyl, isopropyl, chloro) can significantly alter the compound’s reactivity and interaction with biological targets.
- Unique Properties: [3-(4-Methoxyphenyl)cyclohexyl]acetic acid’s methoxy group provides unique electronic and steric effects, making it distinct in terms of its chemical behavior and potential applications.
Properties
CAS No. |
111946-23-7 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
2-[3-(4-methoxyphenyl)cyclohexyl]acetic acid |
InChI |
InChI=1S/C15H20O3/c1-18-14-7-5-12(6-8-14)13-4-2-3-11(9-13)10-15(16)17/h5-8,11,13H,2-4,9-10H2,1H3,(H,16,17) |
InChI Key |
ATOJJGJTWYSPGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCC(C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


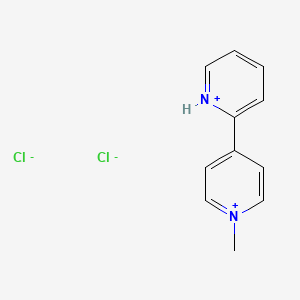
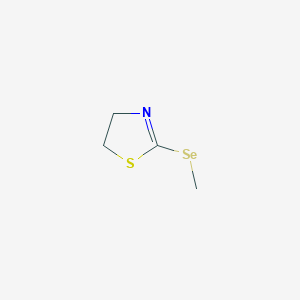


![3,6,9,12,15,18,21,24,27,30-Decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene-36-carboxylic acid](/img/structure/B14323057.png)
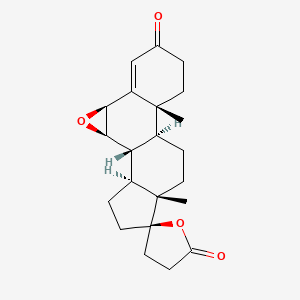
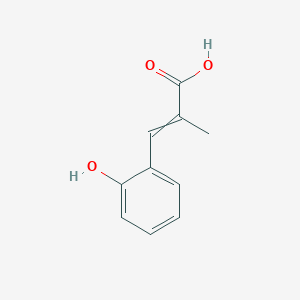
![[1-(Furan-2-yl)-3-methylbut-3-en-1-yl]propanedinitrile](/img/structure/B14323085.png)
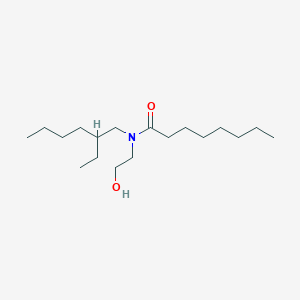
![[Oxido(propoxy)phosphoryl] phosphate](/img/structure/B14323102.png)
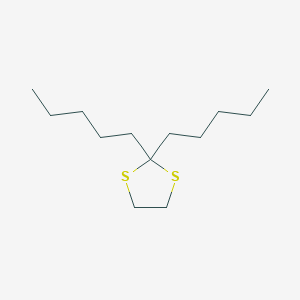
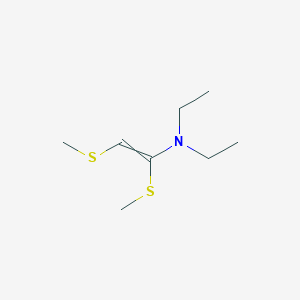
![2-[({8-[(6-Butoxy-6-oxohexanoyl)oxy]octan-4-yl}oxy)carbonyl]benzoate](/img/structure/B14323128.png)
